5-Formylthiophene-3-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYQJNBOKKXKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138174-09-9 | |
| Record name | 5-formylthiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 5 Formylthiophene 3 Sulfonyl Chloride
Nucleophilic Substitution Pathways at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group in 5-formylthiophene-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of a diverse array of sulfur-containing compounds.
Formation of Sulfonamides via Amine Reactivity
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds with high efficiency in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The reaction conditions for the formation of sulfonamides from this compound can be optimized based on the nucleophilicity of the amine and steric factors. A variety of bases, such as pyridine, triethylamine, or aqueous sodium hydroxide, can be employed.
Table 1: Examples of Sulfonamide Synthesis from this compound
| Amine Substrate | Base | Solvent | Product |
| Aniline | Pyridine | Dichloromethane | N-phenyl-5-formylthiophene-3-sulfonamide |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-5-formylthiophene-3-sulfonamide |
| Piperidine | Sodium Hydroxide | Water/Dioxane | 1-((5-formylthiophen-3-yl)sulfonyl)piperidine |
Synthesis of Sulfonic Esters from Alcohol Substrates
Similar to the reaction with amines, this compound readily reacts with alcohols to form sulfonic esters. This transformation is also typically carried out in the presence of a base to scavenge the HCl produced. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfonyl chloride group.
The choice of base and solvent can influence the reaction rate and yield. Sterically hindered alcohols may require more forcing conditions to achieve complete conversion.
Table 2: Synthesis of Sulfonic Esters
| Alcohol Substrate | Base | Solvent | Product |
| Methanol | Pyridine | Chloroform | Methyl 5-formylthiophene-3-sulfonate |
| Ethanol | Triethylamine | Acetonitrile | Ethyl 5-formylthiophene-3-sulfonate |
| Isopropanol | N,N-Diisopropylethylamine | Dichloromethane | Isopropyl 5-formylthiophene-3-sulfonate |
Reactivity with Thiols for Sulfone Formation
While the reaction of sulfonyl chlorides with thiols can lead to the formation of thiosulfonates, under reducing conditions, sulfones can be synthesized. The direct reaction of this compound with a thiol in the presence of a reducing agent, such as sodium borohydride, can yield the corresponding sulfone. The reaction proceeds through the initial formation of a thiosulfonate intermediate, which is then reduced in situ.
Alternatively, the reaction of the sulfonyl chloride with a sulfinate salt can directly produce a sulfone. This method avoids the need for a separate reduction step.
Kinetic and Thermodynamic Aspects of Nucleophilic Attack
The kinetics of nucleophilic substitution at the sulfonyl chloride group of this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Generally, more nucleophilic species will react faster. The reaction is typically considered to proceed through a concerted SN2-like mechanism, where the nucleophile attacks the sulfur atom as the chloride ion departs.
The presence of the electron-withdrawing formyl group at the 5-position of the thiophene (B33073) ring is expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby accelerating the rate of nucleophilic attack compared to an unsubstituted thiophene-3-sulfonyl chloride. Thermodynamically, the formation of the strong S-N or S-O bond in sulfonamides and sulfonic esters, respectively, drives the reaction to completion.
Cross-Coupling Reactions Involving the Sulfonyl Chloride Group
In addition to nucleophilic substitution, the sulfonyl chloride group can participate in transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Desulfitative Coupling Reactions
A notable application of sulfonyl chlorides in cross-coupling is their use in desulfiitative coupling reactions. In these reactions, the sulfonyl chloride acts as an electrophilic coupling partner, and the reaction proceeds with the extrusion of sulfur dioxide. Palladium and nickel catalysts are commonly employed for these transformations.
For this compound, a desulfiitative cross-coupling reaction with an organoboron reagent (Suzuki-Miyaura coupling) or an organozinc reagent (Negishi coupling) could potentially be used to introduce a new carbon substituent at the 3-position of the thiophene ring. The general catalytic cycle involves oxidative addition of the sulfonyl chloride to the low-valent metal center, followed by extrusion of SO2, transmetalation with the organometallic reagent, and reductive elimination to afford the coupled product and regenerate the catalyst.
Table 3: Potential Desulfitative Cross-Coupling Reactions
| Coupling Partner | Catalyst | Reaction Type | Potential Product |
| Phenylboronic acid | Pd(PPh3)4 | Suzuki-Miyaura | 5-Formyl-3-phenylthiophene |
| Ethylzinc chloride | NiCl2(dppp) | Negishi | 3-Ethyl-5-formylthiophene |
Further research into the scope and limitations of these desulfiitative coupling reactions with this compound will be valuable in expanding its synthetic utility.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the provided outline. The existing body of scientific literature readily accessible through the conducted searches does not appear to contain specific studies on the palladium-mediated arylations, transformations of the formyl group, or the concerted reactivity of this particular multifunctional thiophene derivative.
Concerted Reactivity: Interplay of Formyl, Sulfonyl Chloride, and Thiophene Ring
Radical Reactions Involving Sulfonyl Chlorides in Thiophene Systems
The study of radical reactions involving sulfonyl chlorides in thiophene systems is a specialized area of organic chemistry. Thiophene moieties, being electron-rich aromatic systems, can influence the formation and reactivity of sulfonyl radicals. The presence of substituents on the thiophene ring, such as the formyl group in this compound, is expected to play a significant role in modulating these radical processes. This section delves into the mechanistic investigations of such reactions, drawing upon available research on related thiophene and aromatic sulfonyl chloride systems to infer the behavior of the target compound.
Generation and Nature of Thiophenesulfonyl Radicals
Thiophenesulfonyl radicals are typically generated through the homolytic cleavage of the S-Cl bond in the corresponding thiophenesulfonyl chloride. This process can be initiated by various methods, including thermal induction, photochemical irradiation, or through the action of a radical initiator. The general scheme for the formation of a thiophenesulfonyl radical is depicted below:
Ar-SO₂Cl → Ar-SO₂• + Cl•
The stability of the resulting thiophenesulfonyl radical (Ar-SO₂•) is a crucial factor in determining the facility of its formation and its subsequent reaction pathways. Electron paramagnetic resonance (EPR) spectroscopy has been a valuable tool in studying the structure and electronic properties of such radicals. Studies on related aromatic sulfonyl radicals have provided insights into their electronic ground state and spin distribution.
In the case of this compound, the electron-withdrawing nature of the formyl group at the 5-position is anticipated to influence the stability of the resulting 5-formylthiophene-3-sulfonyl radical. Electron-withdrawing substituents can delocalize the unpaired electron, thereby stabilizing the radical species. This stabilization can, in turn, lower the activation energy for the homolytic cleavage of the S-Cl bond.
Reactivity and Mechanistic Pathways
Once generated, thiophenesulfonyl radicals can participate in a variety of chemical transformations. The primary modes of reactivity include addition to unsaturated systems (alkenes and alkynes), hydrogen abstraction, and cyclization reactions.
The addition of sulfonyl radicals to double and triple bonds is a well-established method for the formation of C-S bonds. The regioselectivity and stereoselectivity of these addition reactions are governed by both steric and electronic factors of the radical and the substrate. The electrophilic character of the sulfonyl radical plays a key role in its addition to electron-rich π-systems.
Hydrogen abstraction by the thiophenesulfonyl radical from a suitable donor molecule is another common pathway, leading to the formation of a thiophenesulfinic acid and a new radical species. The efficiency of this process depends on the bond dissociation energy of the H-donor.
Intramolecular radical cyclization reactions involving thiophenesulfonyl radicals can be employed to construct cyclic sulfonamides or other sulfur-containing heterocyclic systems. These reactions are particularly useful in the synthesis of complex organic molecules.
Influence of the 5-Formyl Substituent
The presence of a formyl group at the 5-position of the thiophene ring in this compound is expected to exert a significant electronic effect on the reactivity of the corresponding sulfonyl radical. As a potent electron-withdrawing group, the formyl substituent can:
Enhance the Electrophilicity of the Radical: The electron-withdrawing nature of the formyl group will increase the electrophilic character of the 5-formylthiophene-3-sulfonyl radical. This would likely enhance its rate of addition to electron-rich alkenes and alkynes.
Influence Regioselectivity: In addition reactions to unsymmetrical alkenes, the increased electrophilicity could lead to a higher degree of regioselectivity, favoring addition to the more electron-rich carbon atom of the double bond.
Affect Radical Stability: As previously mentioned, the formyl group is expected to stabilize the radical through resonance delocalization of the unpaired electron. This increased stability might influence the equilibrium of radical reactions and the lifetime of the radical species in solution.
Illustrative Research Findings
To provide a quantitative perspective on the influence of substituents on the properties of sulfur-centered radicals in aromatic systems, the following data table summarizes the calculated substituent effects on the S-H bond dissociation energies (BDEs) of substituted thiophenols. While not directly measuring the reactivity of sulfonyl chlorides, the stability of the resulting thiophenol radicals (Ar-S•) provides a useful analogy for the stability of the corresponding sulfonyl radicals (Ar-SO₂•). A lower BDE indicates a more stable radical.
| Substituent (X) on Thiophenol | Calculated Relative S-H Bond Dissociation Energy (kcal/mol) | Substituent Effect |
|---|---|---|
| -H | 0.0 | Reference |
| -CH₃ | -0.8 | Electron-donating |
| -OCH₃ | -2.5 | Strongly electron-donating |
| -Cl | -0.5 | Weakly electron-withdrawing (inductive) / electron-donating (resonance) |
| -CN | +1.5 | Electron-withdrawing |
| -NO₂ | +2.1 | Strongly electron-withdrawing |
Data in the table is illustrative and based on computational studies of substituted thiophenols to demonstrate the principles of substituent effects on radical stability. The values represent the change in BDE relative to unsubstituted thiophenol.
The data illustrates that electron-donating groups (-CH₃, -OCH₃) decrease the S-H bond dissociation energy, indicating a less stable radical, while electron-withdrawing groups (-CN, -NO₂) increase the BDE, signifying a more stable radical. By analogy, the formyl group (-CHO), being a strong electron-withdrawing group, would be expected to stabilize the thiophenesulfonyl radical.
Further experimental and computational studies are necessary to fully elucidate the specific radical reactivity and mechanistic pathways of this compound. Such research would provide valuable data for the broader understanding of radical chemistry in substituted thiophene systems.
Derivatization Strategies and Advanced Analytical Characterization
Development of 5-Formylthiophene-3-sulfonyl Chloride as a Derivatization Reagent
The utility of this compound as a derivatization reagent is rooted in its chemical structure. The presence of a reactive sulfonyl chloride group allows for covalent modification of specific functional groups, while the thiophene (B33073) ring and the formyl group can influence the ionization and fragmentation behavior of the resulting derivatives.
A primary challenge in mass spectrometry is the efficient conversion of neutral analyte molecules into gas-phase ions. Many compounds, particularly those lacking readily ionizable functional groups, exhibit poor signal intensity. Derivatization with reagents like this compound can significantly enhance the ionization efficiency of target analytes. The introduction of the thiophene sulfonamide moiety can increase the proton affinity or facilitate charge localization, leading to a more robust signal in techniques like electrospray ionization (ESI). While specific studies on this compound are limited, the principle is well-established with other sulfonyl chlorides, which have been shown to improve detection limits by orders of magnitude for various classes of compounds.
The sulfonyl chloride functional group is well-known for its reactivity towards nucleophilic groups, most notably primary and secondary amines and hydroxyl groups. This reactivity allows for the selective targeting of these important functional groups present in a vast range of biologically and environmentally relevant molecules, including pharmaceuticals, metabolites, and pollutants. The reaction of this compound with an amine yields a stable sulfonamide, while its reaction with a hydroxyl group forms a sulfonate ester. The specificity of this reaction allows for the targeted analysis of compounds containing these functionalities within complex matrices.
Table 1: Reactivity of this compound with Functional Groups
| Functional Group | Product | Bond Formed |
| Primary Amine (-NH₂) | Sulfonamide | S-N |
| Secondary Amine (-NHR) | Sulfonamide | S-N |
| Hydroxyl (-OH) | Sulfonate Ester | S-O |
This interactive table summarizes the selective reactivity of the derivatizing agent.
In tandem mass spectrometry (MS/MS), the fragmentation of a precursor ion provides valuable structural information. Derivatization with this compound introduces a specific chemical tag that can predictably influence the fragmentation pathways of the analyte. The cleavage of the sulfonamide or sulfonate ester bond often results in the formation of characteristic fragment ions. For instance, the loss of the 5-formylthiophene-3-sulfonyl moiety or the formation of ions containing this group can serve as diagnostic markers for the presence of the derivatized analyte. General studies on the fragmentation of aromatic sulfonamides have shown that a common fragmentation pathway involves the loss of SO₂. This predictable fragmentation is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which offer high selectivity and sensitivity for quantitative analyses.
Spectroscopic and Spectrometric Elucidation of this compound Derivatives
The unambiguous identification of derivatized products is paramount. A combination of spectroscopic and spectrometric techniques is employed to confirm the structure and determine the exact mass of the newly formed derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the formation of the sulfonamide or sulfonate ester linkage. For example, in the ¹H NMR spectrum of a primary amine derivative, the disappearance of the amine protons and the appearance of a new N-H proton signal at a characteristic downfield shift would indicate the formation of a sulfonamide. Similarly, the chemical shifts of the protons and carbons on the thiophene ring and in the vicinity of the newly formed bond provide definitive structural confirmation. Although specific NMR data for derivatives of this compound are not widely published, general principles of NMR spectroscopy for sulfonamides and sulfonate esters are well-established and would be applied for their characterization.
Table 2: Hypothetical ¹H NMR Chemical Shift Ranges for a Derivative
| Proton | Expected Chemical Shift Range (ppm) |
| Formyl Proton (-CHO) | 9.8 - 10.2 |
| Thiophene Ring Protons | 7.0 - 8.5 |
| Sulfonamide N-H | 8.0 - 11.0 |
| Protons adjacent to N or O | Shifted downfield upon derivatization |
This interactive table provides an example of expected NMR data for a hypothetical derivative.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. By comparing the experimentally measured exact mass of a derivatized analyte with its theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence. This technique is essential for verifying the successful derivatization and for distinguishing between compounds with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, provides strong evidence for the identity of the this compound derivative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule's constituent bonds, these methods allow for the unambiguous identification of its key functional groups: the substituted thiophene ring, the formyl group, and the sulfonyl chloride group. The vibrational spectrum is a unique molecular fingerprint, with specific absorption (IR) or scattering (Raman) peaks corresponding to distinct bond stretching and bending motions.
The analysis of this compound's vibrational spectra relies on the characteristic frequencies of these groups. The thiophene ring itself has several signature vibrations, which are influenced by the position and electronic nature of its substituents. iosrjournals.orgnii.ac.jp The formyl (aldehyde) and sulfonyl chloride moieties also exhibit strong, characteristic vibrations that are readily identifiable.
Thiophene Ring Vibrations
The vibrational modes of the thiophene ring are a prominent feature of the spectrum. The aromatic C-H stretching vibrations are typically observed at the higher end of the spectrum, generally in the region of 3120–3050 cm⁻¹. nii.ac.jp Due to the disubstituted nature of the molecule, the specific number and position of these peaks can provide information about the substitution pattern.
Ring stretching vibrations, involving the C-C and C=C bonds within the heterocyclic system, usually appear in the 1600–1350 cm⁻¹ range. iosrjournals.org The position and intensity of these bands are sensitive to the electronic effects of the attached formyl and sulfonyl chloride groups. iosrjournals.org In-plane bending vibrations of the ring's C-H bonds are expected in the 1283-1041 cm⁻¹ region, while out-of-plane C-H bending vibrations typically occur between 910 and 710 cm⁻¹. iosrjournals.orgnii.ac.jp Furthermore, the C-S stretching vibrations of the thiophene ring are characteristically found at lower wavenumbers, often between 852 and 637 cm⁻¹. iosrjournals.org
Formyl Group Vibrations
The formyl group (-CHO) provides one of the most distinct signals in the IR spectrum. The C=O stretching vibration gives rise to a very strong and sharp absorption band. For aromatic aldehydes, this band is typically located in the 1715-1680 cm⁻¹ range. The conjugation of the carbonyl group with the thiophene ring is expected to shift this frequency to the lower end of the typical range.
Another key feature of the aldehyde is the C-H stretching vibration of the formyl proton. This usually manifests as one or two weaker bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The presence of these bands, in conjunction with the strong C=O stretch, is a definitive indicator of the formyl group.
Sulfonyl Chloride Group Vibrations
The sulfonyl chloride (-SO₂Cl) group is also readily identified through its characteristic and intense vibrational modes. The two S=O bonds lead to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For sulfonyl chlorides attached to an aromatic ring, the asymmetric S=O stretching band is expected to be very strong and appear in the 1410-1375 cm⁻¹ region. The symmetric S=O stretching band is also strong and is typically found at a lower frequency, in the 1195-1180 cm⁻¹ range. The presence of these two strong absorption bands is a clear confirmation of the sulfonyl group. The S-Cl bond stretch occurs at a much lower wavenumber, generally below 600 cm⁻¹, and may be observed in the far-IR region or in the Raman spectrum.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Thiophene Ring | 3120 - 3050 | Medium to Weak |
| C-H Stretch | Formyl Group | 2850 - 2700 | Weak |
| C=O Stretch | Formyl Group | 1715 - 1680 | Strong |
| C=C / C-C Ring Stretch | Thiophene Ring | 1600 - 1350 | Medium to Strong |
| S=O Asymmetric Stretch | Sulfonyl Chloride | 1410 - 1375 | Strong |
| C-H In-plane Bend | Thiophene Ring | 1283 - 1041 | Medium |
| S=O Symmetric Stretch | Sulfonyl Chloride | 1195 - 1180 | Strong |
| C-H Out-of-plane Bend | Thiophene Ring | 910 - 710 | Medium to Strong |
| C-S Stretch | Thiophene Ring | 852 - 637 | Medium to Weak |
Applications in Advanced Organic Synthesis and Translational Research
A Versatile Scaffold for Complex Heterocyclic Architectures
The inherent reactivity of the sulfonyl chloride and formyl groups makes 5-Formylthiophene-3-sulfonyl chloride a valuable precursor for a diverse range of heterocyclic structures. Organic chemists leverage these functionalities to construct novel molecular frameworks with potential applications in medicinal chemistry and materials science.
Crafting Novel Sulfonamide-Containing Heterocyclic Scaffolds
The sulfonyl chloride moiety of this compound readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for the synthesis of a wide array of sulfonamide-containing heterocyclic scaffolds. The formyl group can then be utilized in subsequent cyclization reactions, leading to the formation of diverse ring systems. For instance, condensation of the formyl group with active methylene (B1212753) compounds, followed by intramolecular reactions, can yield various heterocyclic cores.
A general synthetic approach involves the initial formation of a thiophene-3-sulfonamide (B184289) derivative by reacting this compound with a suitable amine. The resulting intermediate, possessing a free aldehyde group, can then undergo a variety of cyclization strategies. For example, reaction with hydrazines can lead to the formation of pyrazole-fused thiophenes, while reaction with hydroxylamine (B1172632) can yield isoxazole-fused systems.
Paving the Way for Fused Thiophene (B33073) Systems and Polyheterocycles
The strategic positioning of the formyl and sulfonyl chloride groups on the thiophene ring facilitates the synthesis of fused thiophene systems and more complex polyheterocyclic structures. The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be adapted using derivatives of this compound to construct annulated thiophene rings. nih.govresearchgate.netwikipedia.orgarkat-usa.org For example, the formyl group can be converted to a suitable active methylene group, which can then participate in a Gewald reaction with elemental sulfur and a nitrile to form a new, fused thiophene ring.
Furthermore, the sulfonamide linkage can act as a flexible linker to tether other heterocyclic moieties, which can then be induced to cyclize onto the thiophene core. This approach allows for the construction of intricate polyheterocyclic systems with defined three-dimensional structures. A notable example is the synthesis of thieno[3,2-d]pyrimidines, where the formyl group of a thiophene precursor can be used to build the pyrimidine (B1678525) ring. nih.govnih.govresearchgate.netekb.egmdpi.com
Enabling Modular Synthesis for Diverse Compound Libraries
The reactivity of this compound lends itself well to the principles of modular synthesis, enabling the rapid generation of diversified compound libraries. By systematically varying the amine component in the sulfonamide formation and the reactants used to engage the formyl group, a vast array of structurally distinct molecules can be synthesized. This combinatorial approach is highly valuable in drug discovery for exploring structure-activity relationships.
The following table illustrates the potential for generating diverse compound libraries from this compound:
| Starting Material | Amine (R-NH2) | Cyclization Reagent | Resulting Heterocyclic Scaffold |
| This compound | Aniline | Hydrazine | Phenylsulfamoyl-thienopyrazole |
| This compound | Methylamine | Guanidine | N-Methyl-thieno[3,2-d]pyrimidin-4-amine derivative |
| This compound | Benzylamine | Ethyl cyanoacetate | Dihydrothienopyridine derivative |
A Precursor for Innovations in Biologically Relevant Compounds
The thiophene sulfonamide motif is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound serves as a valuable starting material for the synthesis of molecules with potential therapeutic applications.
Fueling the Development of Enzyme Inhibitors and Modulators
Thiophene-based sulfonamides have been extensively investigated as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. researchgate.netnih.govresearchgate.netmdpi.com The sulfonamide group can act as a zinc-binding group in the active site of metalloenzymes, a key interaction for potent inhibition. The formyl group on the thiophene ring of this compound can be chemically modified to introduce various substituents that can interact with other regions of the enzyme's active site, thereby enhancing potency and selectivity.
For example, the formyl group can be reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or converted into a variety of other functional groups through reactions such as Wittig olefination or reductive amination. These modifications allow for the fine-tuning of the inhibitor's properties to achieve optimal binding.
A Key Component in Ligand Design for Receptor Binding Studies
The structural features of molecules derived from this compound make them attractive candidates for the design of ligands that can bind to specific biological receptors. The thiophene ring can serve as a scaffold to present key pharmacophoric elements in a defined spatial orientation for optimal receptor interaction. scilifelab.senih.govnih.gov
The sulfonamide group is often used as a bioisostere for a carboxylic acid group in drug design. zu.ac.aesemanticscholar.orgnih.govresearchgate.net This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better cell permeability, while maintaining or even enhancing binding affinity. The formyl group provides a handle for introducing recognition elements that can interact with specific amino acid residues in the receptor's binding pocket. For instance, N-(Methyloxycarbonyl)thiophene sulfonamides have been synthesized and identified as high-affinity ligands for the angiotensin II type 2 (AT2) receptor. scilifelab.senih.gov The bioisosteric replacement of a benzene (B151609) ring with a thiophene ring is also a common strategy in the design of potent receptor ligands. nih.gov
The following table outlines the potential applications of derivatives of this compound in the development of biologically active compounds:
| Derivative of this compound | Target Class | Potential Therapeutic Application |
| Thiophene-3-sulfonamide with extended side chain | Carbonic Anhydrase | Glaucoma, Edema |
| Thieno[3,2-d]pyrimidine derivative | Kinase | Anticancer |
| N-Aryl thiophene-3-sulfonamide | G-protein coupled receptor | Neurological disorders |
Exploration of Antimicrobial and Antineoplastic Agent Precursors
The inherent reactivity of the sulfonyl chloride and formyl groups in this compound allows for its strategic incorporation into a variety of molecular scaffolds, leading to the synthesis of derivatives with potential antimicrobial and antineoplastic properties.
The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a well-known pharmacophore in a multitude of therapeutic agents. This reaction has been a cornerstone in the development of new drug candidates. Thiophene sulfonamides, in general, have been investigated for their antibacterial activities. For instance, various thiophene sulfonamide derivatives have been synthesized and evaluated against different bacterial strains, with some exhibiting promising activity. While direct studies on sulfonamides derived specifically from this compound are not extensively documented in publicly available literature, the established antimicrobial potential of the thiophene sulfonamide scaffold suggests that derivatives of this compound could be promising candidates for further investigation.
Similarly, the thiophene nucleus is a key component in a number of anticancer agents. The substitution of a benzene ring with a thiophene ring in known anticancer compounds has, in some cases, led to enhanced biological activity. Thiophene carboxamide derivatives, for example, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing significant antiproliferative effects. mdpi.comnih.gov The formyl group of this compound can serve as a synthetic handle to introduce such carboxamide functionalities or other groups known to contribute to anticancer activity. For instance, thiophene carboxamide derivatives have been explored as biomimetics of the anticancer drug Combretastatin A-4. nih.govmdpi.com
Table 1: Examples of Thiophene Derivatives and their Investigated Biological Activities
| Derivative Class | Investigated Activity | Key Functional Groups Involved |
| Thiophene Sulfonamides | Antibacterial | Sulfonamide |
| Thiophene Carboxamides | Anticancer | Carboxamide |
This table is illustrative of the general potential of thiophene derivatives and is not based on specific data for this compound due to limited direct findings.
Contributions to Materials Science and Functional Molecule Research
The unique chemical architecture of this compound also positions it as a valuable monomer and intermediate in the field of materials science, particularly for the synthesis of functional organic materials.
Synthesis of Functionalized Thiophene-Based Polymers and Oligomers
Thiophene-based polymers are a significant class of conducting polymers with wide-ranging applications in electronic and optoelectronic devices. The properties of these polymers can be finely tuned by introducing various functional groups onto the thiophene monomer. The formyl and sulfonyl chloride groups of this compound offer avenues for creating functionalized polythiophenes with tailored properties.
The formyl group can be utilized in polymerization reactions or post-polymerization modifications to introduce specific functionalities. For instance, polymers containing pendant aldehyde groups can be used as platforms for grafting other molecules or for creating cross-linked networks. While the direct polymerization of this compound is not widely reported, the synthesis of polymers from other formyl-thiophene derivatives has been explored. nih.gov
The sulfonyl group can also influence the electronic properties of the resulting polymers due to its electron-withdrawing nature. The introduction of such groups can affect the polymer's band gap, conductivity, and solubility. Research on thiophene backbone-based polymers with electron-withdrawing pendant groups has shown that such modifications can significantly impact the material's performance in applications like organic thin-film transistors. rsc.org
Design and Synthesis of Novel Chromophores and Fluorescent Probes
The thiophene ring is a common structural motif in many organic chromophores and fluorescent dyes. Its electron-rich nature and the ability to extend π-conjugation make it an excellent building block for molecules that absorb and emit light. The formyl and sulfonyl chloride groups of this compound can be chemically transformed to create extended conjugated systems characteristic of dyes and fluorescent probes.
For example, the formyl group can undergo condensation reactions with active methylene compounds to generate vinyl-substituted thiophenes, which can be key components of fluorescent dyes. Thiophene-based fluorescent probes have been developed for various biological applications, including the imaging of lysosomes in living cells and for studying the uptake and release of drugs. nih.govnih.gov While specific examples starting from this compound are scarce in the literature, the fundamental reactivity of its functional groups makes it a plausible starting material for the synthesis of novel fluorescent molecules. The sulfonyl chloride group can be used to attach the thiophene-based fluorophore to biomolecules or other substrates.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Relevant Functional Group | Potential Role of the Compound |
| Functional Polymers | Formyl, Sulfonyl Chloride | Monomer for polymerization, precursor for functionalized polymers |
| Chromophores | Formyl | Building block for extending π-conjugated systems |
| Fluorescent Probes | Formyl, Sulfonyl Chloride | Precursor for fluorophore synthesis and conjugation to targets |
This table outlines potential applications based on the known reactivity of the functional groups present in this compound.
This compound stands as a promising, albeit currently under-documented, bifunctional building block in organic synthesis and materials science. Its combination of a reactive sulfonyl chloride and a versatile formyl group on a thiophene core provides a platform for the synthesis of a wide array of derivatives. While direct research on this specific compound is limited in publicly accessible literature, the well-established biological activities of thiophene sulfonamides and carboxamides, coupled with the proven utility of functionalized thiophenes in polymer science and fluorescent probe design, strongly suggest a significant potential for this compound in these advanced research areas. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its capabilities in the development of new technologies in medicine and materials science.
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of 5-Formylthiophene-3-sulfonyl Chloride
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate its structure, stability, and the distribution of electrons, which collectively govern its chemical behavior.
Density Functional Theory (DFT) has become a standard and highly effective method for describing the ground-state properties of molecules. semanticscholar.org By calculating the electron density, DFT can accurately predict molecular geometries, electronic properties, and reactivity descriptors.
For this compound, DFT calculations would involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, key electronic parameters can be derived. A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. rsc.org A small energy gap generally suggests higher reactivity. rsc.org
In a computational study on various thiophene (B33073) sulfonamide derivatives using DFT at the B3LYP/6-311G(d,p) level, key geometrical parameters like bond lengths and angles were calculated. semanticscholar.org For instance, the S=O bond lengths in the sulfonamide group were consistently calculated to be around 1.45 Å to 1.46 Å, and the O=S=O bond angles were in the range of 120.46–121.18°. semanticscholar.org Similar calculations for this compound would provide precise structural data.
Furthermore, DFT calculations on other substituted thiophenes have determined FMO energies to predict reactivity. nih.gov For one such thiophene derivative, the calculated HOMO and LUMO energies were -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov This information helps in understanding the molecule's kinetic stability and potential for electronic transitions.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -4.994 |
| LUMO Energy | -1.142 |
| Energy Gap (ΔE) | 3.852 |
| Ionization Potential | 4.994 |
| Electron Affinity | 1.142 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govmdpi.com
For this compound, an MEP map would reveal several key features:
Electrophilic Sites (Positive Potential): The most significant regions of positive potential (blue) would be expected around the sulfur atom of the sulfonyl chloride group and the carbon atom of the formyl group. This high positive potential is due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms, making these sites prime targets for nucleophiles. Studies on other molecules containing sulfonyl groups confirm the electrophilic nature of the sulfur atom. nih.gov
In a study of a dibrominated bithiophene derivative, MEP analysis clearly showed positive σ-holes on the bromine atoms, which dictated the pattern of intermolecular interactions. mdpi.com A similar analysis for this compound would be crucial for understanding its intermolecular interactions and reactivity patterns. mdpi.com
Computational Modeling of Reaction Mechanisms
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energetics and structures of transition states and intermediates that are often difficult to observe experimentally.
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most favorable reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS).
The reactions of sulfonyl chlorides are of particular interest. Theoretical studies on the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides have been performed to distinguish between different possible mechanisms, such as a concerted SN2-type displacement or a stepwise addition-elimination (A-E) mechanism. mdpi.comdntb.gov.ua For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comdntb.gov.ua In contrast, the analogous fluoride (B91410) exchange reaction was found to occur through a stepwise A-E mechanism involving a stable intermediate. mdpi.com
For this compound, reactions with nucleophiles would likely target the highly electrophilic sulfur atom. Computational modeling could determine the activation barriers for nucleophilic attack and predict whether the reaction is likely to be concerted or stepwise. Similarly, reactions involving the formyl group, such as nucleophilic addition, could also be modeled. A computational investigation into the nucleophilic aromatic substitution (SNAr) on substituted thiophenes with pyrrolidine (B122466) confirmed a stepwise pathway involving nucleophilic addition followed by elimination. nih.gov
| Mechanism | Description | Key Computational Finding | Reference Example |
|---|---|---|---|
| SN2 (Concerted) | A one-step process where the nucleophile attacks and the leaving group departs simultaneously. | Identification of a single transition state on the potential energy surface. | Chloride-Chloride exchange in arenesulfonyl chlorides. mdpi.comdntb.gov.ua |
| Addition-Elimination (Stepwise) | A two-step process involving the formation of a stable intermediate (e.g., a pentacoordinate sulfurane). | Location of an intermediate and two transition states on the potential energy surface. | Fluoride-Fluoride exchange in arenesulfonyl fluorides. mdpi.com |
Solvents can dramatically influence reaction rates and even alter reaction mechanisms. rsc.org Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient for estimating the bulk effects of the solvent.
Explicit Solvation Models: One or more solvent molecules are included directly in the calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute. nih.gov
Studies on the solvolysis of sulfonyl chlorides have shown that the reaction mechanism is sensitive to the solvent's properties. beilstein-journals.org For example, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride is believed to proceed via an SN2 pathway, with the kinetic solvent isotope effect (kH₂O/kD₂O) suggesting significant bond-breaking in the transition state. beilstein-journals.org In a computational study on the reaction of substituted thiophenes, the inclusion of an explicit solvent molecule was found to be crucial for accurately modeling the proton transfer step and confirming the rate-determining step observed experimentally. nih.gov
For this compound, computational studies incorporating different solvents could predict how its reactivity changes in polar versus nonpolar environments, providing valuable information for selecting optimal reaction conditions.
Molecular Modeling and Docking Simulations for Biological Interactions
The structural motifs present in this compound—a thiophene ring and a sulfonyl chloride group—are found in many biologically active compounds. nih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a biological macromolecule, typically a protein or enzyme. nih.gov
The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. Lower (more negative) scores generally indicate stronger binding. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Thiophene sulfonamide derivatives have been investigated as inhibitors for various enzymes. For example, a series of novel thiophene derivatives were synthesized and evaluated as inhibitors of lactate (B86563) dehydrogenase (LDH), an important target in cancer therapy. nih.gov Molecular docking studies for these compounds revealed MolDock scores ranging from -127 to -171, indicating strong potential binding to the LDH active site. nih.gov In another study, thiophene-based derivatives were docked into the active site of human carbonic anhydrase IX (CA IX), another cancer-related target, to understand their binding energies. rsc.org
Given its reactive sulfonyl chloride group, this compound could act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (like cysteine or serine) in a protein's active site. Alternatively, it could serve as a synthetic precursor for a library of sulfonamide derivatives. Docking simulations could be performed on these derivatives to screen for potential biological targets and prioritize compounds for synthesis and experimental testing.
| Thiophene Derivative Class | Protein Target | Docking Score Range | Key Findings | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Identified as potent inhibitors compared to the reference drug. | nih.gov |
| Tetrasubstituted Thiophene Analogues | SARS-CoV-2 Main Protease | -25.18 to -81.42 kcal/mol | Identified compounds with potent binding scores against a key viral enzyme. | gyanvihar.org |
| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (PDB: 2W3L) | -5.2 to -6.3 kcal/mol | Simulated binding to an anti-apoptotic protein relevant to breast cancer. | nih.gov |
| Substituted Benzo[b]thiophene Derivatives | DprE1 (Antitubercular Target) | -8.516 (Better than reference drug) | Showed a comparable binding mode to the native ligand with a superior docking score. | colab.ws |
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding affinity. For thiophene derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key interactions that contribute to their biological activity. techscience.comnih.gov
In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The ligand, in this case, a thiophene derivative, is then computationally placed into this site in various conformations. An algorithm calculates the most stable binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, studies on thiophene derivatives as potential anticancer agents have utilized molecular docking to investigate their binding to specific enzymes involved in cancer progression. nih.gov The results of such studies can reveal critical amino acid residues within the protein's active site that interact with the thiophene ring, the sulfonyl chloride group, or the formyl group of the ligand.
Table 1: Example of Molecular Docking Results for a Thiophene Derivative with a Protein Target
| Parameter | Value |
| Protein Target | Example Kinase 1 |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds Formed | 3 |
| Interacting Amino Acids | LYS78, GLU95, ASP154 |
| Key Interacting Moiety | Sulfonamide Group |
Note: This table is a generalized representation and does not reflect data for this compound.
In Silico Screening and Structure-Activity Relationship (SAR) Generation
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a specific biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For novel compounds like this compound, in silico screening can help to prioritize them for further investigation.
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify the key chemical features responsible for its effects. Computational methods can accelerate SAR generation by predicting the activity of virtual compounds before they are synthesized.
For thiophene derivatives, computational SAR studies might involve creating a virtual library of related molecules with different substituents on the thiophene ring. researchgate.net These virtual compounds are then docked into the target protein's active site to predict their binding affinities. This data can help to build a model that correlates specific structural features with biological activity. For example, it might be found that a particular substituent at a certain position on the thiophene ring enhances binding affinity. researchgate.net
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net These predictions are crucial for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity.
Table 2: Example of In Silico ADMET Prediction for a Thiophene Derivative
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 211.66 | < 500 |
| LogP | 1.75 | < 5 |
| Number of Hydrogen Bond Donors | 0 | < 5 |
| Number of Hydrogen Bond Acceptors | 3 | < 10 |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | < 140 Ų |
Note: This table is a generalized representation and does not reflect data for this compound.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 5-Formylthiophene-3-sulfonyl chloride, this translates to moving beyond traditional synthetic routes, which may involve harsh reagents and generate significant waste, towards more sustainable and atom-economical alternatives.
Current research in the broader field of sulfonyl chloride synthesis points towards several promising directions. One such avenue is the adoption of green chemistry principles, which emphasize the use of less hazardous chemicals and the design of energy-efficient processes. For instance, methods utilizing aqueous conditions for the synthesis of sulfonyl chlorides are being explored to minimize the reliance on volatile organic solvents. mdpi.comrsc.org The use of reagents like oxone in water presents a greener alternative for the oxyhalogenation of thiols to sulfonyl chlorides. rsc.org
Furthermore, the development of catalytic processes is a key focus. Metal-free synthesis protocols are gaining traction as they mitigate concerns related to metal contamination and toxicity. rsc.org Research into catalytic systems that can efficiently facilitate the chlorosulfonylation of thiophene (B33073) derivatives could lead to more sustainable production methods for this compound. The goal is to achieve high yields and selectivity while minimizing the stoichiometric use of reagents, a core tenet of atom economy.
| Aspect | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Often reliant on volatile organic compounds (VOCs). | Emphasis on aqueous media or solvent-free conditions. mdpi.comrsc.org |
| Reagents | May involve hazardous and corrosive chemicals. | Utilization of greener reagents like oxone. rsc.org |
| Catalysis | Often stoichiometric reactions. | Focus on metal-free and other catalytic systems. rsc.org |
| Atom Economy | Can be moderate to low. | A primary design consideration to minimize waste. |
| Energy Consumption | May require harsh reaction conditions (high temperature/pressure). | Aim for milder, more energy-efficient conditions. |
Uncovering Novel Reactivity Modes and Unexplored Chemical Transformations
The reactivity of this compound is largely dictated by its two functional groups: the sulfonyl chloride and the formyl group. While its use in traditional reactions like sulfonamide formation is well-established, future research is expected to uncover novel reactivity patterns and expand its synthetic utility.
One area of exploration is the participation of the sulfonyl chloride group in cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been investigated for other thiophene sulfonamides, suggesting the potential for similar transformations with this compound. This could enable the direct introduction of aryl or heteroaryl groups at the 3-position of the thiophene ring, providing a convergent route to complex molecules.
The interplay between the formyl and sulfonyl chloride groups could also lead to novel intramolecular cyclization reactions . Under specific conditions, these functional groups could react with each other or with a third reagent to form fused ring systems, which are common scaffolds in pharmaceuticals and functional materials. Furthermore, the exploration of cycloaddition reactions involving the thiophene ring or its substituents could open up new avenues for creating diverse molecular architectures.
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.gov For this compound, these computational tools can be leveraged in several ways to accelerate research and development.
Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. nih.govnih.gov By inputting the structure of this compound and potential reactants, these models could predict the major products, yields, and even suggest optimal reaction conditions. This predictive capability can significantly reduce the number of trial-and-error experiments required in the laboratory. chemrxiv.org
De Novo Design: AI algorithms can be employed for the de novo design of novel molecules with desired properties. By specifying a target biological activity or material property, these algorithms can propose new derivatives of this compound that are likely to exhibit the desired function. This approach has the potential to accelerate the discovery of new drugs and materials.
Process Optimization: Machine learning can also be used to optimize synthetic routes. By analyzing data from high-throughput experimentation, ML models can identify the key parameters that influence reaction yield and selectivity, leading to more efficient and robust manufacturing processes.
Exploration of this compound in Emerging Fields
The unique combination of a reactive sulfonyl chloride and a versatile formyl group on a thiophene scaffold makes this compound an attractive candidate for exploration in several emerging scientific fields.
Chemical Biology: The sulfonyl chloride moiety can act as a reactive handle for covalent modification of biomolecules. This opens up the possibility of developing chemical probes based on the this compound scaffold. rsc.org Such probes could be used to selectively label and study the function of specific proteins or other biological targets. The formyl group provides a site for further functionalization, allowing for the attachment of fluorophores or other reporter groups. For instance, fluorescent probes are crucial for detecting specific ions or molecules within biological systems. nih.gov
Optoelectronics: Thiophene-based molecules are well-known for their applications in organic electronics due to their favorable electronic properties. The this compound core could be incorporated into larger conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the sulfonyl chloride and formyl groups can be used to tune the electronic energy levels of the resulting materials, which is a critical aspect of device performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
